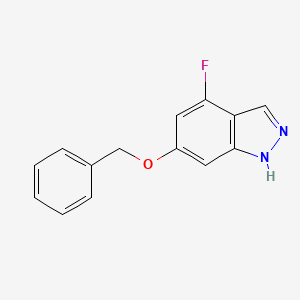

6-(Benzyloxy)-4-fluoro-1H-indazole

Overview

Description

6-(Benzyloxy)-4-fluoro-1H-indazole is a heterocyclic compound that has been studied for its potential as a medicinal agent. It is a 5-membered ring structure containing one nitrogen atom and five carbon atoms. It is highly stable and has been used in a variety of scientific applications.

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways : Research has developed synthetic routes for indazole derivatives, including "6-(Benzyloxy)-4-fluoro-1H-indazole," through multiple steps involving reactions like hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis. These methods offer high yields and are characterized by their ease of handling (Tang Yan-feng, 2012). Additionally, the development of fluorescent indazoles via palladium-catalyzed benzannulation of pyrazoles with alkynes has been reported, presenting a novel approach to altering photochemical properties through substituent variation on the benzene ring (Og Soon Kim et al., 2017).

Antimicrobial Activity : The antimicrobial potential of indazole derivatives has been demonstrated, with certain compounds showing inhibitory effects on the growth of a range of microbes. This highlights their potential as candidates for antimicrobial agent development (B. F. Abdel-Wahab et al., 2014).

Biological Applications

Antiproliferative Activity : Indazole derivatives conjugated with C-protected amino acids have shown significant antiproliferative activity against various cancer cell lines, indicating their promise as anticancer agents (A. Molinari et al., 2015).

Analgesic Potential : The analgesic activity of triazole–thione derivatives of flurbiprofen, including indazole compounds, has been reported, revealing several compounds with potent analgesic effects. This suggests their potential for development as analgesic drugs (Muhammad Zaheer et al., 2021).

Materials Science

Photophysical Properties : Research into oxadisilole-fused indazoles has highlighted their potential as deep-blue emitters for OLED applications, owing to their high fluorescence quantum yields and thermal stabilities (Yajuan Zhang et al., 2013). This opens up new avenues for the use of indazole derivatives in electronic and photonic devices.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as pyridoxal kinase and Monoamine oxidase B (MAO-B) . These enzymes play crucial roles in various biochemical processes, including neurotransmitter synthesis and degradation.

Mode of Action

Based on the structure-activity relationship studies, it’s suggested that the benzyloxy substituent is critical for activity . The compound may interact with its targets, leading to changes in their function, which could result in altered biochemical processes.

Biochemical Pathways

Given its potential interaction with enzymes like pyridoxal kinase and mao-b, it could influence pathways related to neurotransmitter metabolism .

Pharmacokinetics

Similar compounds have been found to be rapidly and completely absorbed after administration, with a relatively short half-life . These properties could impact the bioavailability and overall effectiveness of the compound.

Result of Action

Based on its potential targets, it could influence neurotransmitter levels and potentially have effects on neurological function .

properties

IUPAC Name |

4-fluoro-6-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-13-6-11(7-14-12(13)8-16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTWJVOKLKCQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=NN3)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743532 | |

| Record name | 6-(Benzyloxy)-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-4-fluoro-1H-indazole | |

CAS RN |

1253792-35-6 | |

| Record name | 6-(Benzyloxy)-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

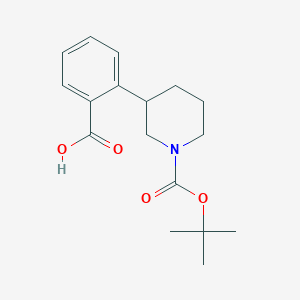

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

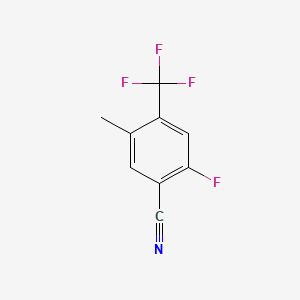

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)